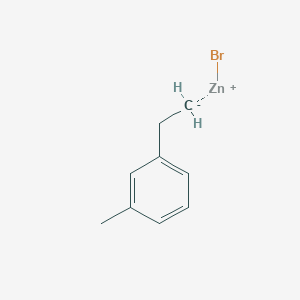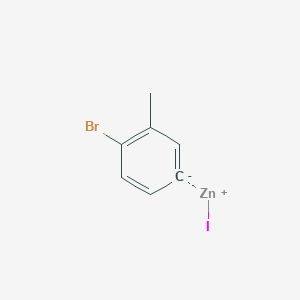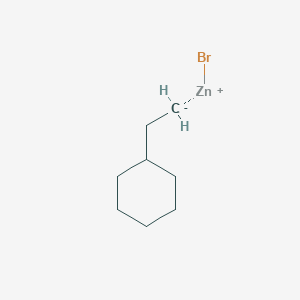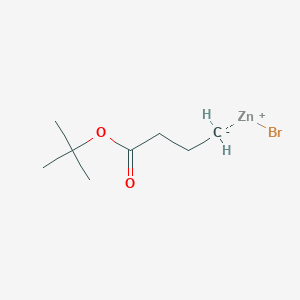
4-tert-Butoxy-4-oxobutylzinc bromide, 0.5M in tetrahydrofuran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-tert-Butoxy-4-oxobutylzinc bromide, 0.5M in tetrahydrofuran (TBBZ-THF) is an organozinc reagent used in organic synthesis and in the study of biological systems. It is a colorless liquid that is soluble in organic solvents, such as THF, and is readily available commercially. TBBZ-THF has been used in a variety of applications, ranging from the synthesis of organic compounds to the study of biological systems.
Mechanism of Action
4-tert-Butoxy-4-oxobutylzinc bromide, 0.5M in tetrahydrofuran is an organozinc reagent that is used in a variety of scientific research applications. The mechanism of action of 4-tert-Butoxy-4-oxobutylzinc bromide, 0.5M in tetrahydrofuran is not well understood, but it is thought to be related to its ability to act as a Lewis acid. 4-tert-Butoxy-4-oxobutylzinc bromide, 0.5M in tetrahydrofuran is believed to interact with the electron-rich environment of proteins and other biological molecules, resulting in the formation of a zinc-protein complex. This complex is thought to facilitate the formation of covalent bonds between the zinc and the biological molecule, resulting in the desired effect.
Biochemical and Physiological Effects
4-tert-Butoxy-4-oxobutylzinc bromide, 0.5M in tetrahydrofuran has been used in a variety of scientific research applications, and its effects on biological systems are not well understood. However, it is known that 4-tert-Butoxy-4-oxobutylzinc bromide, 0.5M in tetrahydrofuran can interact with proteins and other biological molecules, resulting in the formation of a zinc-protein complex. This complex is thought to facilitate the formation of covalent bonds between the zinc and the biological molecule, resulting in the desired effect.
Advantages and Limitations for Lab Experiments
4-tert-Butoxy-4-oxobutylzinc bromide, 0.5M in tetrahydrofuran has several advantages for use in laboratory experiments. It is a colorless liquid that is soluble in organic solvents, such as THF, and is readily available commercially. It is also a relatively inexpensive reagent and is easy to use. However, 4-tert-Butoxy-4-oxobutylzinc bromide, 0.5M in tetrahydrofuran has some limitations. It is a relatively unstable reagent, and it can react with air and moisture. It is also toxic and should be handled with care.
Future Directions
4-tert-Butoxy-4-oxobutylzinc bromide, 0.5M in tetrahydrofuran has a wide range of potential applications in scientific research, and there are several possible future directions for its use. These include the study of protein-protein interactions, the development of new synthetic methods, and the study of the mechanism of action of drugs. Additionally, 4-tert-Butoxy-4-oxobutylzinc bromide, 0.5M in tetrahydrofuran could be used to study the structure and function of proteins, to develop new catalysts for organic synthesis, and to study the structure and reactivity of organic compounds.
Synthesis Methods
4-tert-Butoxy-4-oxobutylzinc bromide, 0.5M in tetrahydrofuran can be synthesized from 4-tert-butoxy-4-oxobutyl bromide and zinc powder in tetrahydrofuran. The reaction is initiated by the addition of zinc powder to the bromide solution, which results in the formation of a white precipitate. The precipitate is then heated to reflux, resulting in the formation of the desired organozinc reagent.
Scientific Research Applications
4-tert-Butoxy-4-oxobutylzinc bromide, 0.5M in tetrahydrofuran has been used in a variety of scientific research applications. It has been used as a reagent in organic synthesis, as a catalyst in the synthesis of organic compounds, and as a tool in the study of biological systems. In the area of organic synthesis, 4-tert-Butoxy-4-oxobutylzinc bromide, 0.5M in tetrahydrofuran has been used as a catalyst in the synthesis of heterocyclic compounds and as a reagent in the synthesis of polymers. In the area of biological systems, 4-tert-Butoxy-4-oxobutylzinc bromide, 0.5M in tetrahydrofuran has been used to study the structure and function of proteins and to study the mechanism of action of drugs.
properties
IUPAC Name |
bromozinc(1+);tert-butyl butanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15O2.BrH.Zn/c1-5-6-7(9)10-8(2,3)4;;/h1,5-6H2,2-4H3;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXCUSWUAZCBCSH-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CC[CH2-].[Zn+]Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15BrO2Zn |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-tert-Butoxy-4-oxobutylzinc bromide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

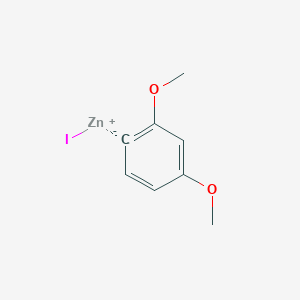
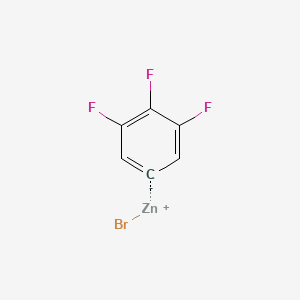
![2-[(1-Pyrrolidino)methyl]phenylzinc iodide, 0.5M in tetrahydrofuran](/img/structure/B6333747.png)
![3-[(1-Pyrrolidino)methyl]phenylzinc iodide, 0.5M in tetrahydrofuran](/img/structure/B6333750.png)
![3-[(1-Piperidino)methyl]phenylzinc iodide, 0.5M in tetrahydrofuran](/img/structure/B6333760.png)
![4-[(4-Morpholino)methyl]phenylzinc iodide, 0.5M in tetrahydrofuran](/img/structure/B6333765.png)
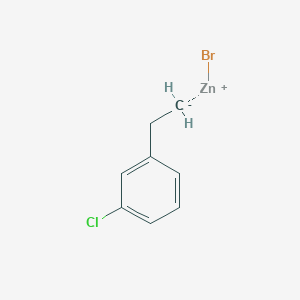

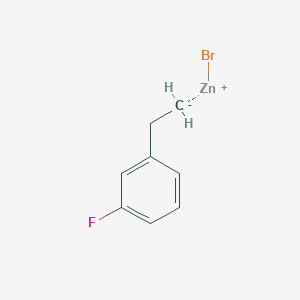
![3-[(4-Morpholino)methyl]phenylzinc iodide, 0.5M in tetrahydrofuran](/img/structure/B6333793.png)
